molecular formula C31H64 B14404159 9-Methyltriacontane CAS No. 85688-18-2

9-Methyltriacontane

Cat. No.: B14404159
CAS No.: 85688-18-2
M. Wt: 436.8 g/mol
InChI Key: MXKLTXBVJPPEJG-UHFFFAOYSA-N
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Description

9-Methyltriacontane is a long-chain hydrocarbon with the molecular formula C31H64 It is a methyl-branched alkane, specifically a derivative of triacontane, where a methyl group is attached to the ninth carbon atom in the chainThis compound is primarily found in natural sources such as plant waxes and insect cuticles, where it plays a role in protective and communicative functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltriacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources, such as plant waxes. This process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The large-scale synthesis might also employ catalytic processes to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 9-Methyltriacontane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:

    Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: Although less common, reduction reactions can convert any oxidized derivatives back to the parent hydrocarbon.

    Substitution: Halogenation is a common substitution reaction where this compound reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Restoration to the parent hydrocarbon.

    Substitution: Haloalkanes.

Scientific Research Applications

9-Methyltriacontane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyltriacontane in biological systems is primarily related to its physical properties. As a component of cuticular waxes in insects, it forms a hydrophobic barrier that prevents water loss and protects against microbial invasion. In plants, it contributes to the formation of a protective layer on the surface, aiding in water retention and defense against environmental stressors .

Comparison with Similar Compounds

    2-Methyltriacontane: Another methyl-branched alkane with the methyl group on the second carbon.

    3-Methyltriacontane: Similar structure with the methyl group on the third carbon.

    Triacontane: The parent hydrocarbon without any methyl branching.

Uniqueness: 9-Methyltriacontane is unique due to its specific branching at the ninth carbon, which can influence its physical properties such as melting point and solubility. This specific structure can also affect its biological functions and interactions compared to other methyl-branched alkanes .

Properties

CAS No.

85688-18-2

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

IUPAC Name

9-methyltriacontane

InChI

InChI=1S/C31H64/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30-31(3)29-27-25-11-9-7-5-2/h31H,4-30H2,1-3H3

InChI Key

MXKLTXBVJPPEJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC

Origin of Product

United States

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